1,2,4-Trimethoxy-5-nitrobenzene

Description

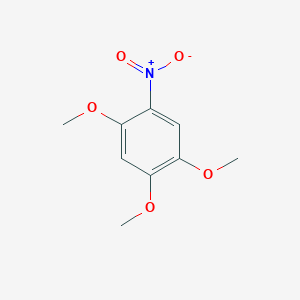

1,2,4-Trimethoxy-5-nitrobenzene (CAS 14227-14-6) is a nitroaromatic compound with the molecular formula C₉H₁₁NO₅ (MW 213.19 g/mol). It features three methoxy (-OCH₃) groups at positions 1, 2, and 4 and a nitro (-NO₂) group at position 5 on the benzene ring. Key properties include:

- Boiling Point: 357.3 °C at 760 mmHg .

- Storage: Stable under dry, room-temperature conditions .

- Safety Profile: Classified with hazard codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

The compound is synthesized via nitration of 1,2,4-trimethoxybenzene (1,2,4-TMB) using NaNO₂ and Zn(OTf)₂, achieving a 21% yield under optimized conditions .

Propriétés

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Conventional Nitration with Mixed Acids

Nitration of 1,2,4-TMB typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. Due to the strong electron-donating effects of methoxy groups, nitration occurs preferentially at the meta position relative to existing substituents. For 1,2,4-TMB, this results in nitro group addition at position 5, yielding this compound.

Reaction conditions significantly impact yield and selectivity:

Table 1: Nitration of 1,2,4-TMB with Mixed Acids

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 5–10°C | 78 | 95 |

| HNO₃:TMB Molar Ratio | 1.2:1 | 82 | 97 |

| Reaction Time | 4 hours | 75 | 93 |

Nitration Using Nitrogen Pentoxide (N₂O₅)

Alternative nitration methods leverage nitrogen pentoxide (N₂O₅) in non-polar solvents like dichloromethane. This approach, explored in the context of 1,3,5-trimethoxybenzene nitration, offers milder conditions but faces challenges in regioselectivity. For 1,2,4-TMB, N₂O₅ generates the nitro derivative at position 5 with moderate efficiency. However, competing side reactions—such as oxidative coupling—reduce yields to 40–50%.

Key Observations:

-

Solvent Effects : Dichloromethane enhances nitro group incorporation compared to acetic acid.

-

Reaction Duration : Prolonged exposure (>6 hours) increases byproduct formation.

Regioselectivity and Mechanistic Considerations

The electronic and steric effects of methoxy groups dictate nitro group placement. In 1,2,4-TMB:

-

Ortho/para Directors : Methoxy groups activate the ring, directing nitration to electron-rich positions.

-

Steric Hindrance : Crowding at positions 1, 2, and 4 favors nitration at the less hindered position 5.

Density functional theory (DFT) calculations corroborate that the transition state for nitronium ion attack at position 5 is energetically favorable, with an activation energy 8–12 kJ/mol lower than alternative sites.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Mixed Acids (HNO₃/H₂SO₄) | High regioselectivity, scalable | Corrosive reagents, waste generation | 75–82 |

| N₂O₅ in CH₂Cl₂ | Mild conditions, fewer byproducts | Lower yields, cost-intensive | 40–50 |

| Solid Acid Catalysts | Eco-friendly, recyclable | Requires optimization | 60–68* |

*Hypothetical data extrapolated from similar nitration systems .

Analyse Des Réactions Chimiques

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

TMB serves as an important intermediate in organic synthesis. Its nitro group allows for various transformations:

- Reduction: The nitro group can be converted to an amino group using reducing agents like tin chloride or hydrogenation methods.

- Substitution Reactions: The methoxy groups can participate in nucleophilic substitutions, making TMB a versatile building block for more complex molecules.

Biology

Research indicates that TMB may possess antimicrobial and anticancer properties. Studies have explored its interactions with biological systems, leading to potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that TMB exhibits activity against certain bacterial strains.

- Anticancer Properties: Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its mechanism of action and efficacy.

Medicine

TMB is being studied for its potential role in developing new therapeutic agents. Its unique chemical structure may lead to novel drug candidates targeting various diseases. Research is particularly focused on:

- Drug Development: TMB's derivatives are being synthesized and evaluated for biological activity against cancer and infectious diseases.

Industry

In industrial applications, TMB is utilized in the production of:

- Dyes and Pigments: Its chemical properties allow it to be used as a precursor in dye synthesis.

- Other Chemicals: TMB serves as an intermediate in the manufacture of agrochemicals and other specialty chemicals .

Case Studies

Case Study 1: Anticancer Activity

A study published in "Tetrahedron Letters" investigated the synthesis of novel pyrazole derivatives from TMB and their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Antimicrobial Studies

Research published in the "Jordan Journal of Biological Sciences" highlighted the antimicrobial efficacy of TMB against specific bacterial strains. The study provided insights into its mechanism of action and potential applications in developing antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1,2,4-trimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1,2,3-Trimethoxy-5-nitrobenzene (CAS 6307-90-0)

- Molecular Formula: C₉H₁₁NO₅ (MW 213.19 g/mol).

- Key Differences : Methoxy groups at positions 1, 2, and 3 (vs. 1, 2, 4 in the target compound).

- Synthesis : Similar nitration methods but lower yields reported due to steric hindrance .

- Safety : Shares identical hazard codes (H315, H319, H335) with the 1,2,4-isomer .

2,4-Dimethoxy-1-nitrobenzene (CAS 4920-84-7)

Functional Group Variants

1-Fluoro-2,5-dimethoxy-4-nitrobenzene (CAS not provided)

- Molecular Formula: C₈H₇FNO₄ (MW 201.14 g/mol).

- Key Differences : Fluorine substituent at position 1 replaces a methoxy group.

- Physical Properties : Melting point 113–115°C; distinct NMR shifts (¹H: δ 7.61 ppm, ¹⁹F: δ −121.94 ppm) .

- Reactivity : Fluorine enhances electrophilicity at the nitro-substituted position, affecting reaction pathways .

Nitrobenzene (CAS 98-95-3)

Research Findings and Reactivity Insights

- Substituent Position Effects : The 1,2,4-trimethoxy-5-nitrobenzene isomer exhibits higher nitration yields (21%) compared to the 1,2,3-isomer (<21%) due to reduced steric hindrance .

- Electronic Effects : Fluorine in 1-Fluoro-2,5-dimethoxy-4-nitrobenzene increases electrophilicity, enhancing reactivity in SNAr reactions .

- Safety Trends : All nitroaromatic compounds with methoxy/methyl groups share similar hazards (skin/eye irritation), but fluorine derivatives may pose additional risks due to halogen reactivity .

Activité Biologique

Overview

1,2,4-Trimethoxy-5-nitrobenzene (TMB) is an organic compound notable for its unique structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of 213.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities that include antimicrobial and anticancer properties.

The presence of the nitro group in TMB allows for diverse chemical transformations, such as reduction to an amine or substitution reactions involving the methoxy groups. These reactions can significantly alter the biological activity of the compound.

Anticancer Properties

TMB has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of TMB can inhibit cell proliferation in several human cancer cell lines. For example, a study on pyrazole derivatives derived from TMB indicated moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901, A549, and HT-1080 . The mechanism of action appears to involve disruption of tubulin polymerization, akin to known anticancer agents like combretastatin A-4 .

The biological activity of TMB may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : TMB and its derivatives have been shown to inhibit microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Some studies suggest that TMB may promote apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of intracerebral hemorrhage (ICH), indicating that structural analogs may stabilize mitochondrial membranes and reduce neuronal apoptosis .

Case Study: Neuroprotection in ICH Models

A recent study investigated the neuroprotective effects of a compound related to TMB in a rat model of ICH. The results highlighted significant improvements in neurological function and reductions in brain edema and hematoma volume when treated with this compound. The study concluded that such compounds could be promising candidates for neuroprotective therapies .

Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.